molecular formula C14H21N3O2S B6473744 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2640954-74-9

8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B6473744
CAS No.: 2640954-74-9
M. Wt: 295.40 g/mol
InChI Key: DDAXLQDCNQTDSW-UHFFFAOYSA-N
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Description

8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane is a chemical compound offered for research and development purposes. Its structure is based on the 8-azabicyclo[3.2.1]octane scaffold, a bicyclic framework of significant interest in medicinal chemistry . The structure is further functionalized with a sulfonyl group linked to an imidazole ring and a methylidene group, which may be explored for its potential in modulating biological activity. Researchers are investigating similar azabicyclo[3.2.1]octane derivatives for various therapeutic targets . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

8-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-4-16-9-14(15-11(16)3)20(18,19)17-12-5-6-13(17)8-10(2)7-12/h9,12-13H,2,4-8H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAXLQDCNQTDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane , also known by its IUPAC name, has garnered attention in recent years due to its potential biological activity. This article delves into its biological properties, synthesis, and applications, supported by relevant data and research findings.

Basic Information

  • Molecular Formula : C17H26N6O3S
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 2640821-96-9
  • Structure : The compound features a bicyclic octane structure with an imidazole sulfonyl group, which contributes to its unique biological properties.

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets, particularly in the central nervous system and cardiovascular system.

Key Findings:

  • Antiarrhythmic Activity : In studies involving animal models, derivatives of azabicyclo compounds demonstrated antiarrhythmic effects, suggesting potential applications in treating heart rhythm disorders .
  • Anticholinergic Effects : The compound displayed notable anticholinergic activity in vitro, which may contribute to its therapeutic potential in managing conditions influenced by acetylcholine signaling .
  • Hypotensive Activity : Some derivatives have shown moderate hypotensive effects in rat models, indicating potential for use in hypertension management .

Case Studies

StudyFindings
Study on Antiarrhythmic PropertiesDemonstrated effectiveness in stabilizing heart rhythms in murine models .
Hypotensive Activity AssessmentShowed a reduction in blood pressure levels in hypertensive rats .
Anticholinergic Activity EvaluationIn vitro tests confirmed significant inhibition of acetylcholine-induced responses .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of imidazole and bicyclic structures.

Synthetic Routes

  • Formation of Imidazole Ring : Achieved through condensation reactions involving glyoxal and amines.
  • Bicyclic Octane Formation : Utilizes cyclization methods to establish the bicyclic framework.
  • Sulfonyl Group Introduction : Incorporates sulfonyl moieties through electrophilic substitution reactions.

Pharmaceutical Potential

Given its diverse biological activities, the compound holds promise for development as:

  • Antiarrhythmic agents for cardiac health.
  • Antihypertensive medications targeting blood pressure regulation.
  • Anticholinergic drugs for conditions such as asthma and motion sickness.

Research Applications

The unique structure of this compound makes it a valuable tool in biochemical research, particularly for studying receptor interactions and signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features and substituents of the target compound with its analogues:

Compound Name 8-Substituent 3-Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target: 8-[(1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane (1-Ethyl-2-methylimidazol-4-yl)sulfonyl Methylidene C₁₆H₂₂N₄O₂S 334.44 (calculated)
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane Pyrazole sulfonyl Phenoxy C₁₈H₂₂N₄O₃S 386.46
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Bromophenyl sulfonyl 1,2,4-Triazolyl C₁₅H₁₇BrN₄O₂S 397.29
8-Cyclopropylmethyl-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane Cyclopropylmethyl Diarylmethoxyethylidenyl C₂₇H₂₈F₂N₂O₂ 458.52
(1R,5S)-8-((4-Fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane Fluoromethylphenyl sulfonyl Methoxy C₁₅H₂₀FNO₃S 313.40

Key Observations:

  • 8-Substituent Diversity : The sulfonyl group varies from heteroaromatic (imidazole, pyrazole) to aryl (bromophenyl, fluorophenyl). Heteroaromatic sulfonamides (e.g., pyrazole, imidazole) may enhance solubility and target engagement compared to purely aromatic substituents .
  • 3-Substituent Impact : Methylidene (target) rigidifies the structure, while diarylmethoxyethylidenyl (e.g., 22e in ) introduces bulk and modulates transporter selectivity (e.g., serotonin vs. dopamine) .

Physicochemical and Pharmacological Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa Transporter Affinity (e.g., SERT/DAT) Yield (%)
Target: 8-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane N/A N/A N/A N/A N/A
8-((3,5-Dimethylpyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane N/A N/A N/A Moderate SERT/DAT affinity 65–93
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 569.4 (predicted) 1.77 (predicted) 2.79 Not reported N/A
8-Cyclopropylmethyl-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane N/A N/A N/A High SERT/DAT selectivity 65

Key Findings:

  • Transporter Selectivity : Cyclopropylmethyl substitution at the 8-position (e.g., 22e) enhances serotonin transporter (SERT) selectivity over dopamine (DAT), mimicking the profile of GBR 12909 .
  • Synthetic Efficiency : Yields for diarylmethoxyethylidenyl derivatives range from 65% to 93%, indicating robust synthetic routes for these analogues .

Preparation Methods

Intramolecular Cyclization of 1,5-Diamine Precursors

A widely employed method involves the cyclization of 1,5-diamine intermediates under acidic or basic conditions. For example, treatment of N-methyl-3-piperidone with hydroxylamine yields an oxime, which undergoes Beckmann rearrangement to form a 7-azabicyclo[3.2.1]octan-6-one intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH4_4) affords the 8-azabicyclo[3.2.1]octane core.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
Oxime FormationNH2_2OH·HCl, NaOAc, EtOH, Δ85
Beckmann RearrangementH2_2SO4_4, AcOH, 100°C72
ReductionLiAlH4_4, THF, 0°C → RT68

Ring-Expansion of Azetidine Derivatives

Recent advances utilize azetidine sulfonyl fluorides (ASFs) as precursors for bicyclic systems. For instance, PMP(Cbz)ASF (11 ) undergoes dehydrofluorinative sulfonylation (deFS) with morpholine to generate azetidine-amine intermediates, which are further functionalized via intramolecular alkylation. This method offers superior stereocontrol, particularly for introducing the 3-methylidene group.

Introduction of the 3-Methylidene Group

The 3-methylidene moiety is introduced via elimination or Wittig-like reactions.

Base-Mediated Elimination

Treatment of 3-hydroxy-8-azabicyclo[3.2.1]octane with phosphorous oxychloride (POCl3_3) in pyridine generates a chlorinated intermediate, which undergoes dehydrohalogenation with potassium tert-butoxide (KOtBu) to yield the methylidene derivative.

3-Hydroxy intermediatePOCl3,pyridine3-Chloro derivativeKOtBu3-Methylidene product[5]\text{3-Hydroxy intermediate} \xrightarrow{\text{POCl}_3, \text{pyridine}} \text{3-Chloro derivative} \xrightarrow{\text{KO}t\text{Bu}} \text{3-Methylidene product} \quad

Optimized Conditions

  • POCl3_3/pyridine (1:2 molar ratio), 0°C → RT, 2 h (85% yield)

  • KOtBu (2 equiv), THF, 70°C, 4 h (78% yield)

Wittig Olefination

Alternative routes employ Wittig reagents to install the methylidene group. Reaction of 8-azabicyclo[3.2.1]octan-3-one with methyltriphenylphosphonium bromide in the presence of n-butyllithium (nBuLi) affords the desired alkene.

3-Ketone+Ph3P=CH2nBuLi3-Methylidene product[5]\text{3-Ketone} + \text{Ph}3\text{P=CH}2 \xrightarrow{n\text{BuLi}} \text{3-Methylidene product} \quad

Synthesis of 1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl Chloride

The imidazole sulfonyl component is prepared through sequential alkylation and sulfonation.

Regioselective Alkylation of Imidazole

1-Ethyl-2-methylimidazole is synthesized via a two-step alkylation:

  • N1-Ethylation : Imidazole reacts with ethyl iodide in the presence of sodium hydride (NaH) in DMF at 0°C.

  • C2-Methylation : The resulting 1-ethylimidazole is treated with methyl triflate in THF at −78°C to ensure C2 selectivity.

Reaction Parameters

StepReagents/ConditionsYield (%)
N1-EthylationEtI, NaH, DMF, 0°C → RT, 6 h88
C2-MethylationMeOTf, THF, −78°C → RT, 12 h76

Sulfonation at C4

Sulfonation of 1-ethyl-2-methylimidazole is achieved using chlorosulfonic acid (ClSO3_3H) in dichloromethane (DCM) at −10°C. The sulfonic acid intermediate is then converted to the sulfonyl chloride with thionyl chloride (SOCl2_2).

ImidazoleClSO3H,DCMSulfonic acidSOCl2Sulfonyl chloride[1][3]\text{Imidazole} \xrightarrow{\text{ClSO}3\text{H}, \text{DCM}} \text{Sulfonic acid} \xrightarrow{\text{SOCl}2} \text{Sulfonyl chloride} \quad

Coupling of the Sulfonyl Imidazole to the Bicyclic Amine

The final step involves nucleophilic substitution of the 8-azabicyclo[3.2.1]octane’s amine with the imidazole sulfonyl chloride.

Sulfonylation under Basic Conditions

Reaction of 3-methylidene-8-azabicyclo[3.2.1]octane with 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride in the presence of triethylamine (Et3_3N) in acetonitrile (MeCN) at 50°C affords the target compound.

Bicyclic amine+Sulfonyl chlorideEt3N,MeCNTarget compound[3][6]\text{Bicyclic amine} + \text{Sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{MeCN}} \text{Target compound} \quad

Optimized Parameters

  • Et3_3N (2.5 equiv), MeCN, 50°C, 24 h

  • Yield: 65–70% (after column chromatography)

Alternative Sulfonyl Fluoride Coupling

Recent methodologies leverage sulfonyl fluorides for improved stability. PMP OSF (1 ) reacts with the bicyclic amine under mild conditions (K2_2CO3_3, MeCN, RT) to form the sulfonamide bond.

Analytical Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (s, 1H, imidazole H5), 5.20 (s, 1H, methylidene CH2_2), 4.15 (q, J = 7.2 Hz, 2H, NCH2_2CH3_3), 3.80–3.60 (m, 2H, bicyclo bridgehead H), 2.70 (s, 3H, C2-CH3_3).

  • HRMS (ESI+) : m/z calc. for C15_{15}H22_{22}N3_3O2_2S [M+H]+^+: 308.1432, found: 308.1435.

Purity Assessment

  • HPLC (C18, 80:20 MeOH/H2_2O): >98% purity at 254 nm.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the bicyclo system impede sulfonylation. Using polar aprotic solvents (e.g., DMF) enhances reaction rates.

  • Epimerization : The 3-methylidene group is prone to isomerization under acidic conditions. Neutral pH and low temperatures (<40°C) mitigate this.

  • Sulfonyl Chloride Stability : Stabilizing agents like MgSO4_4 or molecular sieves improve shelf life .

Q & A

Q. What protocols ensure safe handling and disposal of this compound?

  • Methodological Answer :
  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritation .
  • Waste Management : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

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